Levo-3alpha,5beta-tetrahydronorgestrel
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Overview
Description
Levo-3alpha,5beta-tetrahydronorgestrel is a synthetic steroidal compound that belongs to the class of progestins. It is a derivative of norgestrel, which is widely used in hormonal contraceptives. This compound is known for its potent progestational activity and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levo-3alpha,5beta-tetrahydronorgestrel involves several steps, starting from basic steroidal precursors. The process typically includes hydrogenation, reduction, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of advanced techniques such as chromatography and crystallization to purify the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Levo-3alpha,5beta-tetrahydronorgestrel undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like methanol and ethanol. Reaction conditions such as temperature and pressure are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include hydroxylated and dihydro derivatives, which have distinct biological activities and can be used in further synthetic applications.
Scientific Research Applications
Levo-3alpha,5beta-tetrahydronorgestrel has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Utilized in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in analytical laboratories.
Mechanism of Action
Levo-3alpha,5beta-tetrahydronorgestrel exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. The reduction in these hormones prevents ovulation and alters the endometrial lining, making it less suitable for implantation.
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: A widely used progestin in contraceptives.
Norgestrel: The racemic mixture from which Levo-3alpha,5beta-tetrahydronorgestrel is derived.
3alpha-Androstanediol: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct progestational activity. Its ability to bind selectively to progesterone receptors makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3 |
InChI Key |
PTHVTSMKEGKAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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